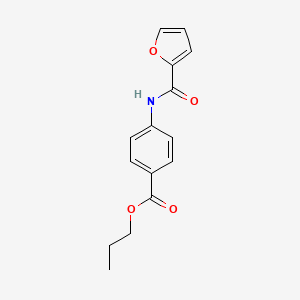
Propyl 4-(furan-2-amido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-(furan-2-amido)benzoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propyl-4-(Furan-2-amido)benzoat beinhaltet typischerweise die Reaktion von 4-Aminobenzoesäure mit Furan-2-carbonylchlorid in Gegenwart einer Base wie Triethylamin. Das resultierende Zwischenprodukt wird dann mit Propanol verestert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung einer inerten Atmosphäre, wie z. B. Stickstoff, und Temperaturen von Raumtemperatur bis zu Rückflussbedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Propyl-4-(Furan-2-amido)benzoat können ähnliche Synthesewege verwenden, aber in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propyl-4-(Furan-2-amido)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dion-Derivate zu bilden.
Reduktion: Die Reduktion der Amidgruppe kann das entsprechende Amin ergeben.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Brom und Chlormethylmethylether werden unter sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2,5-dion-Derivate.
Reduktion: Propyl-4-(Furan-2-amino)benzoat.
Substitution: Verschiedene substituierte Propyl-4-(Furan-2-amido)benzoat-Derivate.
Wissenschaftliche Forschungsanwendungen
Propyl-4-(Furan-2-amido)benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen des Vorhandenseins des Furanrings auf sein Potenzial als antimikrobielles Mittel untersucht.
Medizin: Wird auf sein Potenzial für die Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.
Industrie: Wird bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Propyl-4-(Furan-2-amido)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Furanring kann an π-π-Stapelwechselwirkungen mit aromatischen Resten in Proteinen teilnehmen, während die Amidgruppe Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of propyl 4-(furan-2-amido)benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propyl-4-(Furan-2-amido)phenylacetat: Ähnliche Struktur, jedoch mit einer Phenylacetatgruppe anstelle einer Benzoatgruppe.
Propyl-4-(Furan-2-amido)phenoxyacetat: Enthält eine Phenoxyacetatgruppe anstelle einer Benzoatgruppe.
Einzigartigkeit
Propyl-4-(Furan-2-amido)benzoat ist aufgrund der spezifischen Kombination des Furanrings und des Benzoatesters einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Struktur ermöglicht vielseitige chemische Modifikationen, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie wird.
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
propyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H15NO4/c1-2-9-20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-10-19-13/h3-8,10H,2,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
IUGRGNVGRSUATH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


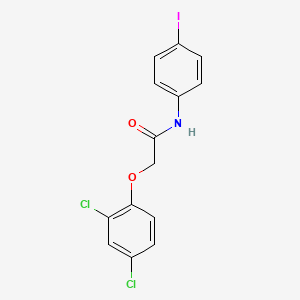

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
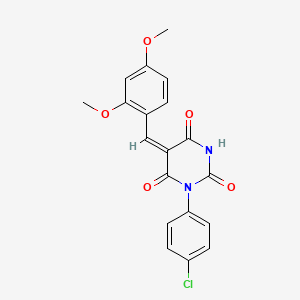
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
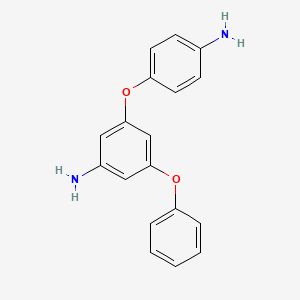
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
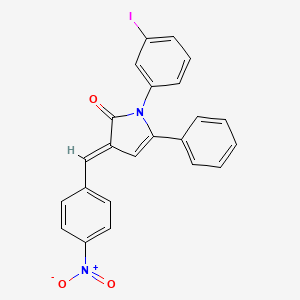
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)

